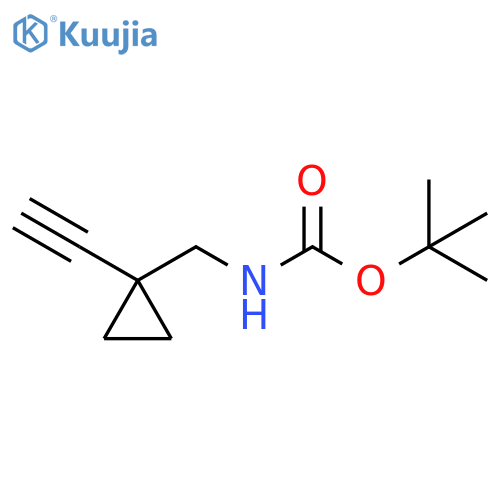

Cas no 2098039-92-8 (tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate)

2098039-92-8 structure

商品名:tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate

tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-[(1-ethynylcyclopropyl)methyl]-, 1,1-dimethylethyl ester

- tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate

-

- インチ: 1S/C11H17NO2/c1-5-11(6-7-11)8-12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13)

- InChIKey: PZXFJRIGMZARTA-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NCC1(C#C)CC1

tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1879338-0.1g |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 0.1g |

$376.0 | 2023-09-18 | |

| Enamine | EN300-1879338-5.0g |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 5.0g |

$3147.0 | 2023-07-10 | |

| Aaron | AR01XIMP-500mg |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 500mg |

$1190.00 | 2025-02-14 | |

| 1PlusChem | 1P01XIED-2.5g |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 2.5g |

$2691.00 | 2023-12-19 | |

| 1PlusChem | 1P01XIED-50mg |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 50mg |

$363.00 | 2023-12-19 | |

| Aaron | AR01XIMP-10g |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| Enamine | EN300-1879338-0.5g |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 0.5g |

$847.0 | 2023-09-18 | |

| Enamine | EN300-1879338-0.25g |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 0.25g |

$538.0 | 2023-09-18 | |

| Enamine | EN300-1879338-0.05g |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 0.05g |

$252.0 | 2023-09-18 | |

| Enamine | EN300-1879338-10.0g |

tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

2098039-92-8 | 95% | 10.0g |

$4667.0 | 2023-07-10 |

tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

2098039-92-8 (tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬